molecular formula C12H7Cl2NO B1421774 5-(2-Chlorobenzoyl)-2-chloropyridine CAS No. 1187164-99-3

5-(2-Chlorobenzoyl)-2-chloropyridine

Cat. No. B1421774
M. Wt: 252.09 g/mol
InChI Key: SQSYIAYULMJWAD-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzoyl)-2-chloropyridine, also known as 5-C2CP, is an organic compound that has been used in various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

Synthesis and Nanoengineering

5-(2-Chlorobenzoyl)-2-chloropyridine plays a role in the synthesis of conjugatively bridged bis- and tris-5-(2,2'-bipyridines), which are crucial for supramolecular nanoengineering. These compounds are valuable for creating multitopic metal ion-binding scaffolds, potentially leading to a variety of bridging units and substituents on terminal pyridine rings. They can serve as precursors for the fabrication of metal ion-coordinated conjugated polymers (Baxter, 2000).

Amination in Organic Synthesis

The compound is used in selective amination processes, essential in organic synthesis. A specific application is in the amination of 5-bromo-2-chloropyridine, catalyzed by palladium-Xantphos complex, leading to high yields of 5-amino-2-chloropyridine. This process demonstrates excellent chemoselectivity and is significant in the synthesis of various organic compounds (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Stereoselective Synthesis

In the field of stereoselective synthesis, 5-(2-Chlorobenzoyl)-2-chloropyridine is involved in the synthesis of anomers of 5-substituted 2'-deoxyuridines. This process is crucial for the development of specific nucleoside analogs, having applications in pharmaceutical research (H. Aoyama, 1987).

Crystallography and Material Science

In crystallography and material science, 5-(2-Chlorobenzoyl)-2-chloropyridine is studied for its ability to form hydrogen-bonded networks. Understanding these networks is crucial for the design of new materials with specific molecular architectures (M. Hemamalini & H. Fun, 2010).

Anti-HBV Activity

The compound is utilized in the synthesis of nucleoside derivatives for antiviral research. Specifically, it contributes to the development of compounds with potent anti-HBV (hepatitis B virus) activity. These derivatives are important for advancing treatments for viral infections (Meichao Guo et al., 2020).

properties

IUPAC Name

(2-chlorophenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSYIAYULMJWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241307
Record name (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorobenzoyl)-2-chloropyridine

CAS RN

1187164-99-3
Record name (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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